molecular formula C22H15Br2ClN2 B10889751 3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylphenyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylphenyl)-1H-pyrazole

Cat. No.: B10889751
M. Wt: 502.6 g/mol
InChI Key: OPFCIVVVWZKOPM-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve heating under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of dehalogenated or hydrogenated derivatives.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the pyrazole ring structure contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3-bromophenyl)-1H-pyrazole: Lacks the chlorine and methyl substituents, resulting in different chemical properties.

    4-chloro-1-(3-methylphenyl)-1H-pyrazole: Lacks the bromine substituents, leading to variations in reactivity and applications.

    3,5-bis(4-chlorophenyl)-1H-pyrazole:

Uniqueness

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylphenyl)-1H-pyrazole is unique due to the combination of bromine, chlorine, and methyl substituents on the phenyl rings. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H15Br2ClN2

Molecular Weight

502.6 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-(3-methylphenyl)pyrazole

InChI

InChI=1S/C22H15Br2ClN2/c1-14-5-2-10-19(11-14)27-22(16-7-4-9-18(24)13-16)20(25)21(26-27)15-6-3-8-17(23)12-15/h2-13H,1H3

InChI Key

OPFCIVVVWZKOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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